4-Iodo-2-(trifluoromethyl)phenol
Overview
Description
4-Iodo-2-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F3IO. It is a phenolic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzene ring.
Mechanism of Action
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: 4-(trifluoromethyl)phenol: Uses, Interactions, Mechanism of Action | DrugBank Online : 4-Iodobenzotrifluoride 97 455-13-0 - MilliporeSigma : Phenol: Uses, Interactions, Mechanism of Action | DrugBank Online : 2-Iodo-4-(trifluoromethyl)phenol | 463976-21-8 - MilliporeSigma : 4-Iodo-2,5-bis(trifluoromethyl)phenol | 1805594-85-7 : 2-Iodo-4-(trifluoromethyl)phenol | C7H4F3IO | ChemSpider : 2-Iodo-4-(trifluoromethyl)phenol, 97%, Thermo Scientific™ : 4-IODO-2-(TRIFLUOROMETHYL)PHENOL | 1132942-88-1 - MilliporeSigma
Biochemical Analysis
Biochemical Properties
4-Iodo-2-(trifluoromethyl)phenol plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative addition and transmetalation processes, which are crucial for carbon-carbon bond formation . The nature of these interactions often involves the formation of stable intermediates that facilitate the desired chemical transformations.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, this compound has been found to affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with enzymes involved in radical trifluoromethylation can result in the formation of stable intermediates that facilitate the desired chemical reactions . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over prolonged periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in cell signaling pathways and gene expression, which can persist even after the compound has been metabolized or degraded .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate cellular functions without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in its metabolism . These interactions can lead to the formation of stable intermediates that are further processed by cellular machinery.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . The distribution of this compound within different cellular compartments can determine its impact on various biochemical processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-(trifluoromethyl)phenol typically involves the iodination of 2-(trifluoromethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Various substituted phenols depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized phenolic compounds.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4-Iodo-2-(trifluoromethyl)phenol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-(trifluoromethyl)phenol
- 4-Iodo-3-(trifluoromethyl)phenol
- 4-Iodo-2-(trifluoromethyl)aniline
Uniqueness
4-Iodo-2-(trifluoromethyl)phenol is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring, which can significantly influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-iodo-2-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXCSGNJJHAYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693495 | |
Record name | 4-Iodo-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132942-88-1 | |
Record name | 4-Iodo-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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